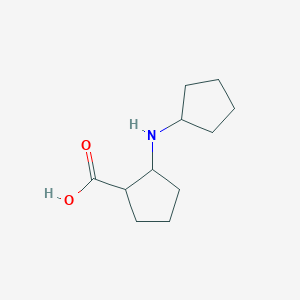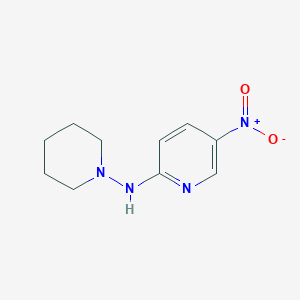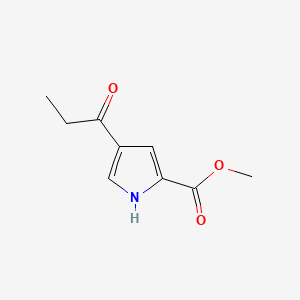
N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide
Übersicht
Beschreibung
N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide, also known as AMPB, is a small organic molecule with a variety of applications in scientific research. It is a versatile molecule that can be used for a variety of purposes, including synthesis, drug development, and laboratory experiments. AMPB has been studied extensively in the past few decades, and its potential uses are still being explored.
Wissenschaftliche Forschungsanwendungen
N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide has been studied extensively for its potential applications in scientific research. It has been used in a variety of studies, including drug development, synthesis of other organic compounds, and laboratory experiments. This compound has been used as a model compound to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various drugs. It has also been used in the synthesis of other organic compounds, such as peptides, proteins, and nucleic acids.
Wirkmechanismus
The mechanism of action of N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide is not yet fully understood. However, it is believed to interact with various proteins and enzymes in the body, leading to a variety of biochemical and physiological effects. It is believed to interact with a variety of G-protein coupled receptors, which are involved in the regulation of various cellular processes. Additionally, this compound is believed to interact with various ion channels, leading to changes in ion concentrations in the cell.
Biochemical and Physiological Effects
This compound has been studied extensively for its biochemical and physiological effects. It has been shown to have a variety of effects on the body, including the regulation of various hormones, neurotransmitters, and enzymes. It has also been shown to have an effect on the immune system, as well as on the cardiovascular system. Additionally, this compound has been shown to have an effect on the central nervous system, leading to changes in behavior and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, this compound has a variety of biochemical and physiological effects, making it useful for studying the mechanism of action of various drugs. However, this compound is also limited by its low solubility in water and its relatively short half-life, which limits its use in long-term experiments.
Zukünftige Richtungen
The potential applications of N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide are still being explored. One potential future direction for this compound is its use in drug development. This compound has been used as a model compound to study the mechanism of action of various drugs, and its potential applications in drug development are still being explored. Additionally, this compound could also be used in the synthesis of other organic compounds, such as peptides, proteins, and nucleic acids. Finally, this compound could also be used in laboratory experiments to study the biochemical and physiological effects of various drugs.
Eigenschaften
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2-methylphenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-16(22-17-11-6-5-8-12(17)2)18(21)20-15-10-7-9-14(19)13(15)3/h5-11,16H,4,19H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBTYRRKJFOSRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1C)N)OC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1388846.png)



